REACTION_CXSMILES
|
CI.[Cl:3][C:4]1[NH:9][C:8](=[O:10])[C:7]([O:11][CH3:12])=[CH:6][N:5]=1.[C:13]([O-])([O-])=O.[Cs+].[Cs+].O>CN(C=O)C>[Cl:3][C:4]1[N:9]([CH3:13])[C:8](=[O:10])[C:7]([O:11][CH3:12])=[CH:6][N:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(N1)=O)OC
|
Name
|
Cs2CO3
|
Quantity
|
195 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at this temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred another 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc several times
|
Type
|
WASH
|
Details
|
The extract was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
before being filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(N1C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.2 g | |
YIELD: PERCENTYIELD | 71.2% | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |